molecular formula C27H20F2N2O7S2 B11931267 Glucokinase activator 1

Glucokinase activator 1

Cat. No.: B11931267
M. Wt: 586.6 g/mol
InChI Key: XJFUEUNGZVAEIX-XMMPIXPASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glucokinase activator 1 typically involves multiple steps, including the formation of key intermediates and the use of protective groups. One common synthetic route includes the conversion of a compound of formula (II) into a compound of formula (III) using alkyl or alkylidene groups to form acyclic or cyclic ketal protective groups . The process may also involve asymmetric hydrogenation and other complex organic reactions .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring consistency, purity, and yield. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent systems, to achieve efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions: Glucokinase activator 1 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

Glucokinase activator 1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

The mechanism of action of glucokinase activator 1 involves binding to a specific site on the glucokinase enzyme, enhancing its affinity for glucose and increasing its catalytic activity. This activation leads to improved glucose sensing and insulin secretion in pancreatic beta cells and enhanced glycogen synthesis in hepatocytes . The molecular targets include the active site of glucokinase and various signaling pathways involved in glucose metabolism .

Comparison with Similar Compounds

Properties

Molecular Formula

C27H20F2N2O7S2

Molecular Weight

586.6 g/mol

IUPAC Name

4-[[2-[[(2R)-2-(4-cyclopropylsulfonylphenyl)-2-(2,4-difluorophenoxy)acetyl]amino]-1,3-thiazol-5-yl]oxy]benzoic acid

InChI

InChI=1S/C27H20F2N2O7S2/c28-17-5-12-22(21(29)13-17)38-24(15-3-8-19(9-4-15)40(35,36)20-10-11-20)25(32)31-27-30-14-23(39-27)37-18-6-1-16(2-7-18)26(33)34/h1-9,12-14,20,24H,10-11H2,(H,33,34)(H,30,31,32)/t24-/m1/s1

InChI Key

XJFUEUNGZVAEIX-XMMPIXPASA-N

Isomeric SMILES

C1CC1S(=O)(=O)C2=CC=C(C=C2)[C@H](C(=O)NC3=NC=C(S3)OC4=CC=C(C=C4)C(=O)O)OC5=C(C=C(C=C5)F)F

Canonical SMILES

C1CC1S(=O)(=O)C2=CC=C(C=C2)C(C(=O)NC3=NC=C(S3)OC4=CC=C(C=C4)C(=O)O)OC5=C(C=C(C=C5)F)F

Origin of Product

United States

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